molecular formula C7H11N3 B1604936 2-(2-Hydrazinylethyl)pyridine CAS No. 2587-15-7

2-(2-Hydrazinylethyl)pyridine

Cat. No. B1604936
CAS RN: 2587-15-7
M. Wt: 137.18 g/mol
InChI Key: WWKALNAVPDQUTG-UHFFFAOYSA-N
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Description

2-(2-Hydrazinylethyl)pyridine is a chemical compound with the CAS Number: 2587-15-7. It has a molecular weight of 137.18 . The IUPAC name for this compound is 2-(2-hydrazinoethyl)pyridine .


Synthesis Analysis

The synthesis of pyridine derivatives, including 2-(2-Hydrazinylethyl)pyridine, has been a topic of research. A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for 2-(2-Hydrazinylethyl)pyridine is 1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions. This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .


Physical And Chemical Properties Analysis

2-(2-Hydrazinylethyl)pyridine has a molecular weight of 137.18 . The compound’s InChI code is 1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 .

Scientific Research Applications

  • C–H Functionalization of Pyridines

    • Field : Organic & Biomolecular Chemistry
    • Application : Pyridine and its reduced form (piperidine) are common nitrogen heterocycles in FDA-approved drugs. Their presence in alkaloids, ligands for transition metals, catalysts, and organic materials makes them important structural cores .
    • Method : The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization .
    • Results : This approach tackles the reactivity and regio- and stereoselectivity aspects for direct pyridine C–H functionalization .
  • Preparation of Pyridine Derivatives Using Magnetically Recoverable Catalysts

    • Field : Chemistry
    • Application : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
    • Method : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
    • Results : The high surface area, simple preparation, and modification are among the major advantages of magnetically recoverable nano-catalysts .
  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : 1,2-dihydropyridines (1,2-DHPs) have been utilized countless times for the synthesis of several drugs and important alkaloids . They are the precursor for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .
    • Method : 1,2-DHP is the starting material for the synthesis of these alkaloids .
    • Results : This method has been used to synthesize various drugs and important alkaloids .
  • Preparation of Pyridine Derivatives

    • Field : Chemistry
    • Application : Pyridine derivatives are used in the preparation of various compounds . They are used in the synthesis of many active pharmaceuticals, natural products, and functional materials .
    • Method : The preparation of pyridine derivatives involves various chemical reactions .
    • Results : The preparation of pyridine derivatives has led to the synthesis of various compounds with diverse applications .
  • Pharmaceutical Applications

    • Field : Medicinal Chemistry
    • Application : Pyridine derivatives are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications . They are key scaffolds in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .
    • Method : The preparation of these pharmaceuticals involves various chemical reactions .
    • Results : The preparation of pyridine derivatives has led to the synthesis of various compounds with diverse therapeutic applications .
  • Synthesis of Natural Alkaloids

    • Field : Organic Chemistry
    • Application : 1,2-DHPs are the precursor for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .
    • Method : 1,2-DHP is the starting material for the synthesis of these alkaloids .
    • Results : This method has been used to synthesize various drugs and important alkaloids .

Future Directions

The synthesis and study of pyridine derivatives, including 2-(2-Hydrazinylethyl)pyridine, continue to be an active area of research. For instance, a study focused on methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles . Another study synthesized an array of pyridine appended 2-hydrazinylthiazole derivatives to discover novel chemotherapeutic agents for Mycobacterium tuberculosis .

properties

IUPAC Name

2-pyridin-2-ylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKALNAVPDQUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276833
Record name 2-(2-Hydrazinylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydrazinylethyl)pyridine

CAS RN

2587-15-7
Record name 2-(2-Hydrazinylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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